Differential Hepatotoxicity: A Critical Safety Parameter for Selecting (+)-Usnic Acid Over (-)-Usnic Acid
A direct head-to-head in vitro study on HepG2 cells established that (-)-usnic acid is significantly more hepatotoxic than (+)-usnic acid [1]. At the 48-hour time point, the IC50 for (-)-usnic acid was 16.0 µg/mL, compared to 28.2 µg/mL for (+)-usnic acid. This enantiospecific toxicity was further confirmed by elevated LDH leakage and more pronounced mitochondrial membrane depolarization induced by the (-)-enantiomer [1].
| Evidence Dimension | Hepatotoxicity (Cytotoxicity) |
|---|---|
| Target Compound Data | IC50 = 28.2 µg/mL (48h) in HepG2 cells |
| Comparator Or Baseline | (-)-Usnic Acid: IC50 = 16.0 µg/mL (48h) in HepG2 cells |
| Quantified Difference | (+)-Usnic acid is 1.76-fold less hepatotoxic than (-)-usnic acid. |
| Conditions | HepG2 cell viability assay; 48-hour exposure. |
Why This Matters
For in vitro or in vivo studies where hepatic safety is a concern, selecting the less toxic (+)-enantiomer is a critical procurement decision to minimize experimental confounds and potential adverse effects.
- [1] Galanty, A., et al. (2021). Enantiospecific hepatotoxicity of usnic acid in vitro, and the attempt to modify the toxic effect. Toxicology, 516, 154189. View Source
